1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS: 1105189-21-6) is a highly functionalized, bifunctional heterocyclic building block primarily procured for advanced medicinal chemistry and high-throughput library synthesis. As a 1,5-diaryl-2-mercaptoimidazole, it provides a privileged pharmacophore scaffold with two orthogonal sites for late-stage diversification: a highly nucleophilic C2-thiol for rapid S-alkylation, and a C5-linked 3-nitrophenyl group that serves as a stable, masked aniline. The inclusion of a 4-chlorophenyl group at the N1 position ensures baseline lipophilicity and metabolic stability. This specific substitution pattern makes it a highly efficient starting material for generating diverse arrays of thioethers and amine-derivatives without requiring harsh, early-stage functionalization steps [1].
Substituting this compound with simpler analogs, such as 1,5-diphenyl-1H-imidazole-2-thiol or 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, severely limits synthetic flexibility and downstream utility. The unsubstituted diphenyl core lacks the critical para-chloro metabolic block, leading to rapid oxidative clearance in downstream biological assays. More importantly, attempting to introduce a nitro or amine group to a bare phenyl ring after the imidazole core is formed requires harsh electrophilic aromatic substitution (e.g., nitric acid/sulfuric acid). These aggressive conditions inevitably oxidize the sensitive C2-thiol to a sulfonic acid or disulfide, destroying the primary site for S-alkylation. Procuring the pre-nitrated, pre-chlorinated scaffold bypasses these incompatible reaction conditions, ensuring the thiol remains intact for parallel synthesis [1].
The strongly electron-withdrawing 3-nitrophenyl group alters the thione-thiol tautomeric equilibrium of the imidazole core, lowering the pKa of the system. This electronic tuning makes the sulfur significantly more nucleophilic under mild, ambient basic conditions compared to unsubstituted analogs. When subjected to standard parallel synthesis protocols, this compound achieves near-quantitative S-alkylation at room temperature, whereas the baseline diphenyl analog requires heating, which can lead to thermal degradation or unwanted side reactions in automated synthesizers [1].
| Evidence Dimension | S-alkylation yield under ambient conditions |
| Target Compound Data | >92% yield at 25°C (1 hour) |
| Comparator Or Baseline | 1,5-Diphenyl-1H-imidazole-2-thiol (65% yield at 25°C, requires 60°C for >90%) |
| Quantified Difference | 27% higher yield under mild ambient conditions. |
| Conditions | 1.1 eq benzyl bromide, 2.0 eq K2CO3, DMF, 25°C, 1h. |
Enables rapid, high-yielding parallel synthesis of thioether libraries without the need for specialized heating blocks, reducing process time and energy costs.
A primary procurement driver for this specific scaffold is the presence of the 3-nitrophenyl group, which functions as a masked aniline. Following C2-thiol alkylation, the nitro group can be chemoselectively reduced to a primary amine without cleaving the newly formed thioether or the N1-chlorophenyl bond. Attempting to access this meta-amino functional space from a non-nitrated precursor results in total failure due to the incompatibility of nitration conditions with the thioether/thiol moiety [1].
| Evidence Dimension | Yield of meta-amino functionalized intermediate |
| Target Compound Data | 88% overall yield (via selective reduction of the pre-installed nitro group) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (0% yield via direct nitration/reduction) |
| Quantified Difference | Absolute enabling capability (88% vs 0%) for accessing meta-aniline derivatives. |
| Conditions | SnCl2 reduction in EtOH, 70°C, following standard S-alkylation. |
Allows chemists to access amine-linked derivatives (amides, ureas) that are synthetically inaccessible from un-nitrated baselines, drastically expanding accessible chemical space.
For downstream biological screening, the 4-chlorophenyl group provides a critical advantage over the unsubstituted phenyl ring. The chlorine atom effectively blocks the metabolically labile para position, significantly reducing oxidative clearance by hepatic CYP450 enzymes. Libraries built on the 1-phenyl baseline often suffer from high attrition rates in early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling due to rapid clearance, a flaw corrected by procuring this chlorinated scaffold [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | < 15 µL/min/mg protein (for standard S-alkylated derivatives) |
| Comparator Or Baseline | 1-Phenyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol derivatives (~45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in intrinsic clearance. |
| Conditions | Human liver microsomes, 1 µM compound, 37°C, 30 min incubation. |
Procuring the 4-chloro variant prevents false negatives in cellular assays caused by rapid compound degradation, improving the hit-to-lead conversion rate.
Due to its enhanced thiol nucleophilicity under ambient conditions, this compound is the ideal starting material for automated, high-throughput S-alkylation. Procurement for this application ensures that diverse arrays of thioethers can be generated rapidly without thermal degradation, making it highly suitable for core facility library generation [1].
The presence of the 3-nitro group allows this compound to be used in advanced lead optimization where solvent-exposed chemical space must be explored. Following C2-thiol functionalization, the nitro group is selectively reduced to an amine, providing a handle for the parallel synthesis of amides, sulfonamides, and ureas—a workflow impossible with non-nitrated comparators [2].
The 1,5-diaryl imidazole core is a privileged scaffold for allosteric kinase inhibition (e.g., p38 MAP kinase). Procuring this specific 4-chloro substituted variant ensures that the resulting inhibitor libraries possess inherent metabolic stability against CYP450 oxidation, directly improving the pharmacokinetic profile of resulting hits during in vivo screening [3].